molecular formula C6H9F2N3 B13534778 1-(2,2-difluoropropyl)-1H-pyrazol-4-amine

1-(2,2-difluoropropyl)-1H-pyrazol-4-amine

Cat. No.: B13534778
M. Wt: 161.15 g/mol
InChI Key: HGOWRWQWYRHJFT-UHFFFAOYSA-N
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Description

1-(2,2-Difluoropropyl)-1H-pyrazol-4-amine is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties

Preparation Methods

The synthesis of 1-(2,2-difluoropropyl)-1H-pyrazol-4-amine typically involves the reaction of 1H-pyrazol-4-amine with 2,2-difluoropropyl halides under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2,2-Difluoropropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Difluoropropyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(2,2-Difluoropropyl)-1H-pyrazol-4-amine can be compared with other fluorinated compounds, such as:

    1-(2,2-Difluoropropyl)-4-fluorobenzene: Another fluorinated compound with similar applications in medicinal chemistry and material sciences.

    1,1-Difluorocyclopropane derivatives: These compounds also contain fluorine atoms and are used in various chemical and biological applications.

Properties

Molecular Formula

C6H9F2N3

Molecular Weight

161.15 g/mol

IUPAC Name

1-(2,2-difluoropropyl)pyrazol-4-amine

InChI

InChI=1S/C6H9F2N3/c1-6(7,8)4-11-3-5(9)2-10-11/h2-3H,4,9H2,1H3

InChI Key

HGOWRWQWYRHJFT-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)N)(F)F

Origin of Product

United States

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